

A Comprehensive Technical Guide to 3-Methyldiphenylamine

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Compound of Interest

Compound Name: 3-Methyldiphenylamine

Cat. No.: B073706

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldiphenylamine, a secondary aromatic amine, is a significant chemical intermediate with the CAS (Chemical Abstracts Service) Registry Number 1205-64-7. Its IUPAC (International Union of Pure and Applied Chemistry) name is 3-methyl-N-phenylaniline.^[1] This guide provides an in-depth overview of its chemical properties, synthesis, analytical methods, and its role as a building block in various industrial applications, including the synthesis of active pharmaceutical ingredients (APIs).^{[2][3]}

Chemical and Physical Properties

3-Methyldiphenylamine is a versatile organic compound, typically presenting as a pale yellow liquid or crystal.^{[2][4]} Its core structure consists of two phenyl rings linked by a nitrogen atom, with a methyl group substitution on one of the rings. This structure imparts specific reactivity, making it a valuable precursor in organic synthesis.^[2] The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

Property	Value
CAS Number	1205-64-7
IUPAC Name	3-methyl-N-phenylaniline
Synonyms	N-(3-Methylphenyl)aniline, 3-Methyl-N-phenylbenzenamine, N-Phenyl-m-toluidine
Molecular Formula	C ₁₃ H ₁₃ N
Molecular Weight	183.25 g/mol
Appearance	Pale yellow liquid or crystal
Boiling Point	315 °C at 724 mmHg
Density	1.066 g/mL at 25 °C
Refractive Index	n _{20/D} 1.635

Synthesis of 3-Methyldiphenylamine

The formation of the C-N bond in **3-Methyldiphenylamine** is typically achieved through cross-coupling reactions. The most common and industrially relevant methods are the Buchwald-Hartwig amination and the Ullmann condensation.^[2]

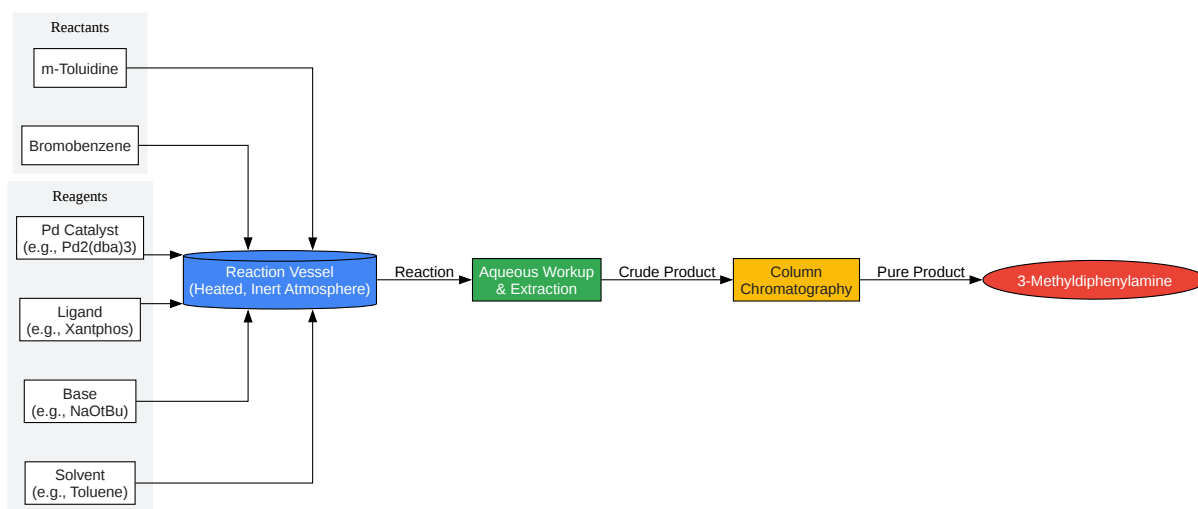
Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming carbon-nitrogen bonds.^[5] It offers the advantage of proceeding under milder conditions compared to the Ullmann condensation.

Experimental Protocol:

- Reactants and Reagents:
 - m-Toluidine
 - Aryl halide (e.g., Bromobenzene)

- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$ - tris(dibenzylideneacetone)dipalladium(0))
- Phosphine ligand (e.g., Xantphos)
- Base (e.g., Sodium tert-butoxide - NaOtBu)
- Anhydrous solvent (e.g., Toluene)
- Procedure:
 - To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst and the phosphine ligand.
 - Add the anhydrous toluene, followed by m-toluidine, bromobenzene, and the base.
 - Seal the flask and heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C).
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield pure **3-Methyldiphenylamine**.



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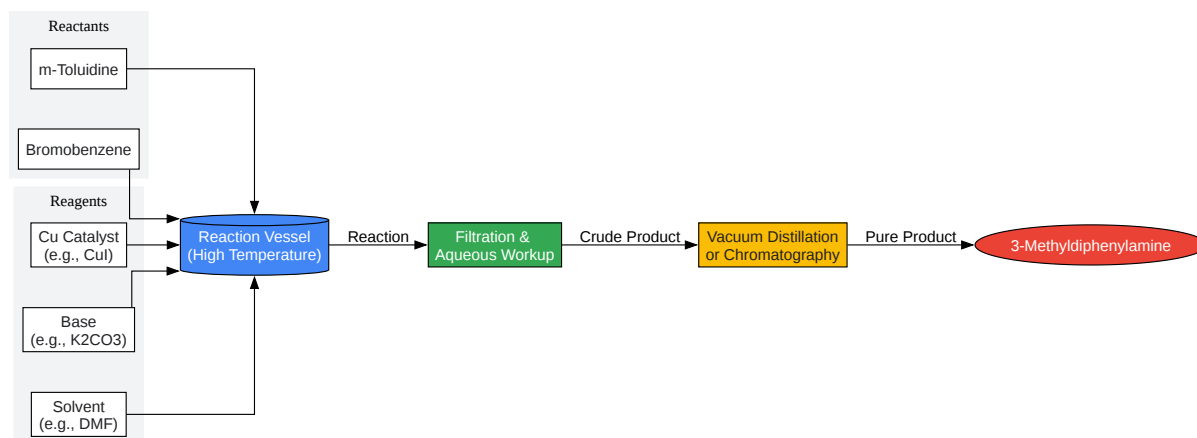
Caption: Workflow for Buchwald-Hartwig Amination Synthesis.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that also forms C-N bonds, though it often requires higher temperatures than the Buchwald-Hartwig amination.^[6]

Experimental Protocol:

- Reactants and Reagents:
 - m-Toluidine
 - Aryl halide (e.g., Bromobenzene)
 - Copper catalyst (e.g., Copper(I) iodide - CuI)
 - Base (e.g., Potassium carbonate - K₂CO₃)
 - High-boiling polar solvent (e.g., Dimethylformamide - DMF or N-Methyl-2-pyrrolidone - NMP)
- Procedure:
 - In a reaction vessel, combine m-toluidine, bromobenzene, copper(I) iodide, and potassium carbonate in the solvent.
 - Heat the mixture to a high temperature (often in excess of 150 °C) with vigorous stirring under an inert atmosphere.
 - Monitor the reaction by TLC or GC.
 - After the reaction is complete, cool the mixture to room temperature.
 - Filter the mixture to remove the inorganic salts.
 - Dilute the filtrate with water and extract the product with an organic solvent.
 - Wash the organic layer, dry it, and remove the solvent under reduced pressure.
 - Purify the resulting crude product by vacuum distillation or column chromatography to obtain **3-Methyldiphenylamine**.



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Caption: Workflow for Ullmann Condensation Synthesis.

Analytical Protocols

The purity and concentration of **3-Methyldiphenylamine** are typically determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

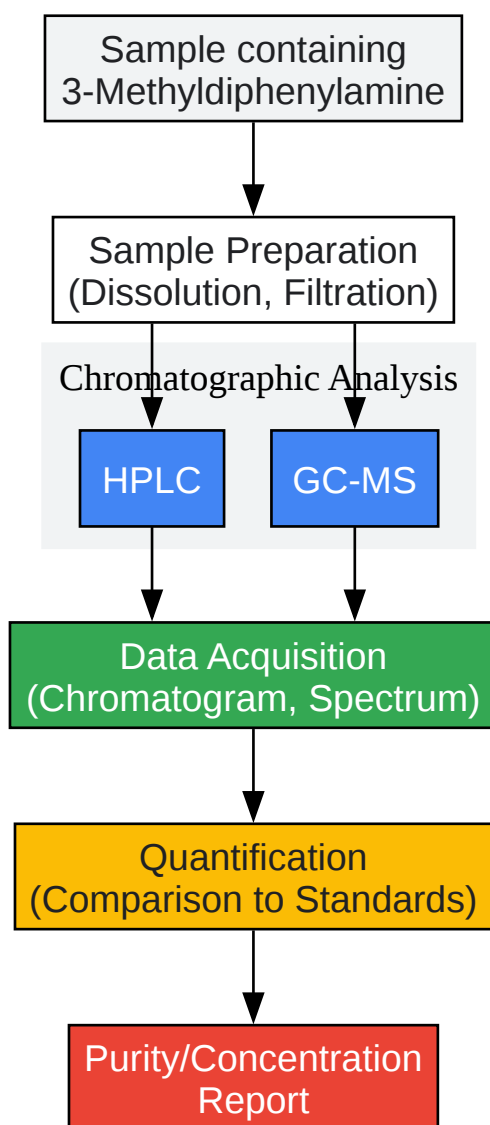
- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Procedure:
 - Prepare a stock solution of **3-Methyldiphenylamine** in the mobile phase.
 - Create a series of calibration standards by diluting the stock solution.
 - Prepare the sample for analysis by dissolving it in the mobile phase and filtering it.
 - Inject the standards and the sample into the HPLC system.
 - Identify the **3-Methyldiphenylamine** peak by its retention time compared to the standard.
 - Quantify the amount of **3-Methyldiphenylamine** in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

- Instrumentation: GC system coupled to a Mass Spectrometer.
- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250-280 °C.

- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C).
- MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
- Procedure:
 - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
 - Inject a small volume (e.g., 1 μ L) of the sample into the GC.
 - The compound will be separated based on its boiling point and interaction with the column.
 - The mass spectrometer will fragment the eluted compound and generate a mass spectrum.
 - Identify **3-Methyldiphenylamine** by its characteristic retention time and mass spectrum, particularly its molecular ion peak (m/z 183.25) and fragmentation pattern.



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Caption: General Workflow for Analytical Determination.

Role in Drug Development and Biological Context

3-Methyldiphenylamine is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).^{[2][3]} Its chemical structure serves as a scaffold that can be modified through various reactions to produce more complex molecules with desired therapeutic properties.^[2] The pharmaceutical industry relies on high-purity intermediates like **3-Methyldiphenylamine** for the consistent and efficient production of drugs.^[3]

Currently, there is no direct evidence in the scientific literature to suggest that **3-Methyldiphenylamine** is involved in specific biological signaling pathways. Its primary role is that of a synthetic building block rather than a biologically active agent itself. However, research into the biological activities of diphenylamine derivatives has shown that some of these compounds can exhibit properties such as antimicrobial and antibiofilm activity.[7] This suggests that while **3-Methyldiphenylamine** itself is an intermediate, the broader class of molecules it belongs to is of interest in the search for new therapeutic agents.

Conclusion

3-Methyldiphenylamine is a well-characterized chemical intermediate with significant applications in organic synthesis, particularly for the pharmaceutical and materials science industries.[2][8] Its synthesis is predominantly achieved through established cross-coupling methodologies like the Buchwald-Hartwig amination and Ullmann condensation. The analytical determination of its purity and concentration is reliably performed using standard chromatographic techniques. For professionals in drug discovery and development, a thorough understanding of the properties and synthesis of such key intermediates is essential for the innovation and efficient production of new therapeutic agents.

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